Home > Products > Screening Compounds P85645 > PAR-1 agonist peptide;Thrombin Receptor Activator Peptide 6
PAR-1 agonist peptide;Thrombin Receptor Activator Peptide 6 -

PAR-1 agonist peptide;Thrombin Receptor Activator Peptide 6

Catalog Number: EVT-10907305
CAS Number:
Molecular Formula: C34H56N10O9
Molecular Weight: 748.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thrombin Receptor Activator Peptide 6, a specific peptide agonist for the Protease-Activated Receptor-1, plays a crucial role in mediating the effects of thrombin in various physiological and pathological processes. This peptide is derived from the receptor's tethered ligand, which is exposed upon cleavage by thrombin. Thrombin Receptor Activator Peptide 6 has garnered significant attention due to its potential applications in research and therapeutics related to coagulation, inflammation, and cell signaling.

Source

Thrombin Receptor Activator Peptide 6 is synthesized based on the sequence derived from the Protease-Activated Receptor-1. The receptor itself is predominantly expressed in human platelets and endothelial cells, where it mediates cellular responses to thrombin, a serine protease involved in hemostasis. The peptide's biological activity has been characterized through various studies that evaluate its interaction with the receptor and subsequent signaling pathways.

Classification

Thrombin Receptor Activator Peptide 6 belongs to the class of peptide agonists specifically targeting G-protein-coupled receptors (GPCRs). It is classified under protease-activated receptors, which are unique among GPCRs due to their activation mechanism involving proteolytic cleavage. This classification highlights its role in mediating thrombin-induced cellular responses.

Synthesis Analysis

Methods

The synthesis of Thrombin Receptor Activator Peptide 6 typically involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into a desired sequence, ensuring high purity and yield. The synthesis process includes:

  1. Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.
  2. Deprotection: Removal of protective groups after each coupling step to expose reactive functional groups.
  3. Cleavage: Detachment of the completed peptide from the solid support.

Technical Details

The synthesis may require specific conditions to ensure proper folding and activity of the peptide. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the synthesized peptide and confirm its identity through mass spectrometry.

Molecular Structure Analysis

Structure

Thrombin Receptor Activator Peptide 6 consists of a sequence that mimics the tethered ligand formed upon thrombin cleavage of Protease-Activated Receptor-1. The molecular structure is characterized by specific interactions with receptor binding sites that facilitate activation.

Data

The peptide's structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, providing insights into its conformation and interaction dynamics with the receptor.

Chemical Reactions Analysis

Reactions

Upon binding to Protease-Activated Receptor-1, Thrombin Receptor Activator Peptide 6 initiates a series of intracellular signaling cascades. Key reactions include:

  1. G Protein Activation: The binding triggers conformational changes in the receptor that activate associated G proteins.
  2. Phosphorylation Events: Subsequent phosphorylation of downstream signaling molecules occurs, leading to various cellular responses such as platelet aggregation and inflammation.

Technical Details

Studies have shown that specific residues within Thrombin Receptor Activator Peptide 6 are critical for effective receptor activation and subsequent intracellular signaling pathways. Mutagenesis experiments help identify these essential residues.

Mechanism of Action

Process

The mechanism by which Thrombin Receptor Activator Peptide 6 activates Protease-Activated Receptor-1 involves:

  1. Tethered Ligand Formation: Thrombin cleaves the receptor's extracellular domain, exposing the new N-terminal sequence that acts as a tethered ligand.
  2. Receptor Conformational Change: This new ligand binds to specific sites on the receptor, inducing conformational changes necessary for G protein coupling.
  3. Signal Transduction: The activated receptor engages downstream signaling pathways, including those mediated by β-arrestins and G proteins.

Data

Research indicates that this activation leads to diverse cellular responses such as vasodilation, inflammation modulation, and platelet activation, highlighting its physiological relevance.

Physical and Chemical Properties Analysis

Physical Properties

Thrombin Receptor Activator Peptide 6 typically exhibits properties common to peptides, including solubility in aqueous solutions and stability under physiological conditions.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately determined based on its amino acid composition.
  • Stability: Stability can vary depending on environmental factors such as pH and temperature.
  • Purity: High purity levels (>95%) are usually required for biological applications.
Applications

Scientific Uses

Thrombin Receptor Activator Peptide 6 has several applications in scientific research:

  1. Cell Signaling Studies: Used to elucidate mechanisms of thrombin-induced signaling pathways in various cell types.
  2. Pharmacological Research: Investigates potential therapeutic interventions targeting Protease-Activated Receptor-1 in conditions like thrombosis and inflammation.
  3. Disease Models: Employed in animal models to study ischemia-reperfusion injury and neuroinflammation.
Molecular Mechanisms of PAR-1 Activation by TRAP-6

Structural Basis of Protease-Activated Receptor-1 Agonist-Receptor Interaction

Thrombin Receptor Activator Peptide 6 (Ser-Phe-Leu-Leu-Arg-Asn) represents the minimal active sequence (residues 42–47) of the tethered ligand exposed after thrombin cleaves Protease-Activated Receptor-1 at Arg⁴¹. This hexapeptide selectively binds to extracellular loop 2 and transmembrane domain 3 of Protease-Activated Receptor-1 through stereospecific interactions [2] [8]. Key structural determinants include:

  • N-terminal charge: The free N-terminal serine is critical, though substitution studies show hydroxyl groups can partially compensate, contradicting earlier assumptions of an absolute ammonium ion requirement [5] [8].
  • Hydrophobic core: The Phe²-Leu⁴ motif forms essential hydrophobic contacts with receptor subpockets, with Phe² side chain rigidity being indispensable (φ/ψ angles: -140° ± 20°, -40° ± 20°) [5] [8].
  • C-terminal basicity: The Arg⁵ guanidinium group forms salt bridges with Asp⁷³ and Glu⁴⁷⁰ of Protease-Activated Receptor-1's second extracellular loop [8].

Table 1: Structural Determinants of Thrombin Receptor Activator Peptide 6 Bioactivity

PositionResidueFunctional RoleConformational Constraints
1 (Ser)PolarH-bond donor via backbone NHTolerant to Ala/Thr substitution
2 (Phe)AromaticHydrophobic anchoringRestricted φ/ψ angles; intolerant to D-amino acids
3 (Leu)AliphaticTolerant to diverse substitutionsPermits Pro substitution; sensitive to N-methylation
4 (Leu)AliphaticCritical hydrophobic coreTolerant to Cha (cyclohexylalanine)
5 (Arg)BasicIonic interaction with ECL2Requires positive charge; Lys substitution permissible
6 (Asn)PolarNon-criticalDeletion or Ala substitution tolerated

Backbone modifications significantly impair activity: α-methylation at Ser¹-Phe² or Phe²-Leu³ reduces platelet aggregation by >90%, while reduced amide ψ[CH₂NH] bonds disrupt hydrogen-bonding networks essential for receptor activation [5]. Computational modeling reveals Thrombin Receptor Activator Peptide 6 adopts an extended conformation when bound, enabling simultaneous engagement of multiple receptor subdomains [5] [8].

Proteolytic versus Non-proteolytic Activation Pathways

Protease-Activated Receptor-1 activation occurs through divergent mechanisms depending on the agonist:

  • Thrombin (proteolytic): Requires cleavage at Arg⁴¹⁻Ser⁴² bond within the receptor's N-terminal exodomain. Thrombin docks via exosite I interactions with the receptor's hirudin-like domain (residues 51-55), positioning its catalytic site for precise cleavage. This exposes the tethered ligand Ser-Phe-Leu-Leu-Arg-Asn, which binds intramolecularly [4] [8].

  • Thrombin Receptor Activator Peptide 6 (non-proteolytic): Binds directly to Protease-Activated Receptor-1's ligand-binding pocket without receptor cleavage. This bypasses proteolytic unmasking and enables receptor activation independent of enzymatic machinery. Notably, Thrombin Receptor Activator Peptide 6 activates Protease-Activated Receptor-1 transiently expressed in Xenopus oocytes (calcium EC₅₀ = 96 nanomolar), confirming proteolysis-independent signaling [1] [4].

Unlike thrombin, Thrombin Receptor Activator Peptide 6 lacks catalytic activity and cannot cleave other substrates like fibrinogen. However, Thrombin Receptor Activator Peptide 6 exhibits dual-receptor specificity: while primarily a Protease-Activated Receptor-1 agonist, it weakly activates Protease-Activated Receptor-2 at high micromolar concentrations due to sequence homology in tethered ligand domains [4]. This cross-reactivity is absent in thrombin signaling.

Role of Tethered Ligand Exposure in Receptor Conformational Changes

The tethered ligand mechanism represents a unique self-activation paradigm among G protein-coupled receptors. Proteolytic cleavage creates a new N-terminus (Ser⁴²) that functions as an intramolecular ligand, folding back to bind the receptor's extracellular loops [8] [10]. Thrombin Receptor Activator Peptide 6 mimics this exposed terminus, inducing identical conformational changes:

  • Ligand docking: The Phe²-Leu⁴ hydrophobic core inserts into a receptor cleft between transmembrane domains 3-5, while Arg⁵ forms ionic bonds with extracellular loop 2 [8].
  • Transmembrane rearrangement: Ligand binding induces a 1.5-Å outward shift of transmembrane helix 6 and a 2.1-Å inward movement of helix 7, creating a cytoplasmic cavity for G protein coupling [6] [8].
  • Intracellular signaling: Conformational changes facilitate GDP/GTP exchange on Gαq, Gα₁₂/₁₃, and Gαz proteins. β-arrestin recruitment differs between thrombin and Thrombin Receptor Activator Peptide 6 due to sustained signaling from cleaved receptors versus transient Thrombin Receptor Activator Peptide 6 binding [6] [10].

Notably, the length of the tethered ligand impacts signaling bias. APC-cleaved Protease-Activated Receptor-1 (generating Asn⁴⁷-tethered ligand) recruits β-arrestin-2 and elicits cytoprotective signaling, while Thrombin Receptor Activator Peptide 6 (Ser⁴²-tethered ligand mimic) predominantly activates Gαq-mediated pathways associated with platelet aggregation [6] [10]. This demonstrates how N-terminal composition determines functional selectivity.

Comparative Analysis of Thrombin Receptor Activator Peptide 6 and Endogenous Thrombin Signaling

Thrombin Receptor Activator Peptide 6 serves as a selective pharmacological tool to isolate Protease-Activated Receptor-1 signaling from thrombin's pleiotropic effects:

Table 2: Signaling Properties of Thrombin versus Thrombin Receptor Activator Peptide 6

PropertyThrombinThrombin Receptor Activator Peptide 6Biological Implications
Receptor SpecificityPAR1, PAR3, PAR4 + non-PAR substratesSelective PAR1 (weak PAR2 at high μM)Enables isolated PAR1 studies
G Protein CouplingGαq, Gα₁₂/₁₃, Gαi/z, GαhPrimarily Gαq and Gα₁₂/₁₃Reduced Gi-mediated adenylate cyclase inhibition
EC₅₀ (Platelet Aggregation)0.1-0.3 nanomolar0.8-1.5 micromolar~10,000-fold lower potency
ADP SecretionYes (dense granule release)Minimal at <10 micromolarReduced autocrine amplification
ADP DependencyPartial (apyrase inhibits 40-60%)Independent (apyrase-insensitive)Direct PAR1 activation without co-factors
Matrix Metalloproteinase-2 InvolvementRequired for sustained activationNot involvedSimplified signaling cascade

Key distinctions include:

  • Potency and efficacy: Thrombin activates platelets at 0.1-0.3 nanomolar concentrations, while Thrombin Receptor Activator Peptide 6 requires 0.8-1.5 micromolar for equivalent aggregation (EC₅₀). This 10,000-fold difference reflects thrombin's catalytic amplification and co-receptor engagement (e.g., glycoprotein Ibα) [1] [3].
  • ADP dependence: Thrombin-induced aggregation involves ADP secretion and P2Y₁₂ activation, as apyrase (ADP scavenger) inhibits response by 40-60%. Conversely, Thrombin Receptor Activator Peptide 6-triggered aggregation is apyrase-insensitive, confirming direct Protease-Activated Receptor-1 coupling to integrin αIIbβ3 activation [3] [7].
  • Species specificity: Thrombin Receptor Activator Peptide 6 activates human platelets (EC₅₀ = 0.8 micromolar) but fails to activate rabbit or rat platelets even at 100 micromolar, reflecting evolutionary divergence in PAR1 ligand-binding domains [1] [2]. Thrombin exhibits cross-species activity.
  • Downstream signaling: Both agonists stimulate phospholipase Cβ-mediated inositol trisphosphate production and calcium mobilization. However, thrombin elicits sustained RhoA activation (via Gα₁₂/₁₃) while Thrombin Receptor Activator Peptide 6 induces transient RhoA and stronger Rac1 activation, explaining differential endothelial barrier regulation [7] [10].

These differences make Thrombin Receptor Activator Peptide 6 invaluable for dissecting specific Protease-Activated Receptor-1 contributions in complex thrombin responses.

Annex: Key Structural and Functional Features of Thrombin Receptor Activator Peptide 6

PropertySpecificationMethod of Determination
Amino Acid SequenceSer-Phe-Leu-Leu-Arg-Asn (SFLLRN)Peptide synthesis/HPLC-MS
Molecular Weight748.87 grams per moleMass spectrometry
Receptor SpecificityPAR1 agonist (IC₅₀ = 96 nanomolar in oocytes)Calcium mobilization assay
PAR4 ActivityNone (selective for PAR1)Platelet aggregation studies
Platelet Aggregation EC₅₀0.8-1.5 micromolar (human)Light transmission aggregometry
Species ReactivityHuman > mouse; inactive in rabbit/rat plateletsCross-species aggregometry
Key ResiduesPhe², Leu⁴, Arg⁵ (hydrophobic/ionic core)Alanine/proline scanning mutagenesis
StabilitySensitive to aminopeptidases (amastatin-stabilized)Enzymatic degradation assays

Properties

Product Name

PAR-1 agonist peptide;Thrombin Receptor Activator Peptide 6

IUPAC Name

4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C34H56N10O9

Molecular Weight

748.9 g/mol

InChI

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)

InChI Key

HAGOWCONESKMDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.